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molecular formula C15H22N2O2 B8573648 ethyl N-(1-benzylpiperidin-4-yl)carbamate

ethyl N-(1-benzylpiperidin-4-yl)carbamate

Cat. No. B8573648
M. Wt: 262.35 g/mol
InChI Key: UAOGRQNBTQAYKH-UHFFFAOYSA-N
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Patent
US04918073

Procedure details

16 g (61 mmol) of 1-benzyl-4-ethoxycarbonylaminopiperidine were hydrogenated in 240 ml of methanol and 80 ml of 10% strength methanolic hydrochloric acid on 4 g of palladium-on-charcoal (10%) at 45° C. in a shaking vessel for 90 minutes. The catalyst was filtered off with suction, the solvent was evaporated off, the residue was dissolved in 400 ml of ethanol and the solution was neutralized with ethanolic NaOH. The NaCl which had precipitated out was filtered off and the filtrate was concentrated.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
4-Ethoxycarbonylaminopiperidine

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH:11]([NH:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl>CO.[Pd]>[CH2:18]([O:17][C:15]([NH:14][CH:11]1[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1)=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
240 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off with suction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 400 ml of ethanol
CUSTOM
Type
CUSTOM
Details
The NaCl which had precipitated out
FILTRATION
Type
FILTRATION
Details
was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
4-Ethoxycarbonylaminopiperidine
Type
Smiles
C(C)OC(=O)NC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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